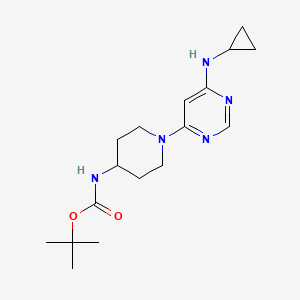

tert-Butyl (1-(6-(cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)carbamate

Description

tert-Butyl (1-(6-(cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)carbamate (CAS: 1353972-89-0) is a piperidine-based carbamate derivative featuring a pyrimidine core substituted with a cyclopropylamino group. Its molecular formula is C₁₇H₂₇N₅O₂, with a molecular weight of 333.43 g/mol . The compound is structurally characterized by a tert-butyl carbamate group attached to the piperidin-4-yl moiety, which is linked to a 6-(cyclopropylamino)pyrimidin-4-yl group.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[1-[6-(cyclopropylamino)pyrimidin-4-yl]piperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N5O2/c1-17(2,3)24-16(23)21-13-6-8-22(9-7-13)15-10-14(18-11-19-15)20-12-4-5-12/h10-13H,4-9H2,1-3H3,(H,21,23)(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLPRMYJLADJXEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=NC(=C2)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound tert-Butyl (1-(6-(cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)carbamate , often referred to as compound 1 , is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 333.4 g/mol. The structure includes a tert-butyl group, a piperidine ring, and a pyrimidine moiety, contributing to its unique biological profile.

Structural Representation

| Property | Description |

|---|---|

| IUPAC Name | tert-butyl N-[1-[6-(cyclopropylamino)pyrimidin-4-yl]piperidin-4-yl]carbamate |

| Molecular Formula | C₁₇H₂₇N₅O₂ |

| Molecular Weight | 333.4 g/mol |

| SMILES | CC(C)(C)OC(=O)NC1CCCN(C1)C2=NC=NC(=C2)NC3CC3 |

The biological activity of compound 1 is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory pathways. Research indicates that it may act as an inhibitor of the NLRP3 inflammasome, which plays a crucial role in the activation of inflammatory responses.

In Vitro Studies

In vitro studies have demonstrated that compound 1 exhibits significant inhibitory effects on NLRP3-dependent pyroptosis and IL-1β release in THP-1 cells, a human monocytic cell line. The compound's ability to reduce ATPase activity of the NLRP3 protein was confirmed through newly developed assays, indicating its potential as an anti-inflammatory agent .

Table 1: In Vitro Activity of Compound 1

| Concentration (µM) | Pyroptosis Inhibition (%) | IL-1β Release Inhibition (%) |

|---|---|---|

| 0.1 | 10 | 15 |

| 1 | 30 | 40 |

| 10 | 60 | 70 |

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of compound 1. It has shown promising results against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). The minimum inhibitory concentrations (MICs) were reported to be comparable to those of established antibiotics such as vancomycin .

Table 2: Antimicrobial Efficacy of Compound 1

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 2.5 |

| Enterococcus faecium (VRE) | 3.125 |

| Staphylococcus epidermidis | 5 |

Study on Anti-inflammatory Effects

A notable study published in Nature highlighted the efficacy of compound 1 in reducing inflammation in animal models of arthritis. The study reported a significant decrease in joint swelling and inflammatory markers when administered at therapeutic doses over a four-week period .

Study on Antimicrobial Resistance

Another research effort evaluated the potential of compound 1 against drug-resistant bacterial strains. The results indicated that it not only inhibited the growth of resistant strains but also demonstrated bactericidal activity against biofilm-forming bacteria, which are notoriously difficult to treat with conventional antibiotics .

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Physicochemical and Analytical Comparisons

Table 2: Analytical Data and Purity

- Key Observations :

Functional Group Impact on Properties

- Phenethyl Carbamoyl Group (Compound 17, ): Enhances lipophilicity but may reduce aqueous solubility, impacting bioavailability .

- Halogen Substituents (): Fluorine and iodine improve binding affinity via halogen bonds but increase molecular weight and synthetic complexity .

- Acetylated Piperidine (): Reduces basicity of the piperidine nitrogen, altering pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.